![molecular formula C15H11Cl3O3 B2408235 3-Methoxy-4-[(2,4,6-trichlorobenzyl)oxy]benzaldehyde CAS No. 1443279-37-5](/img/structure/B2408235.png)

3-Methoxy-4-[(2,4,6-trichlorobenzyl)oxy]benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

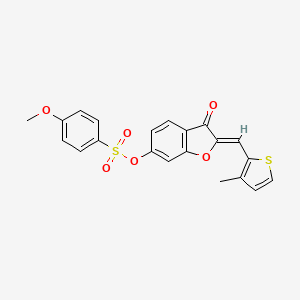

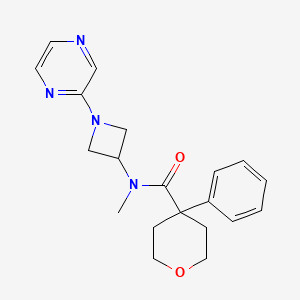

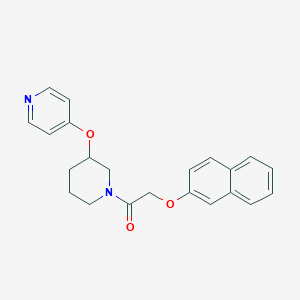

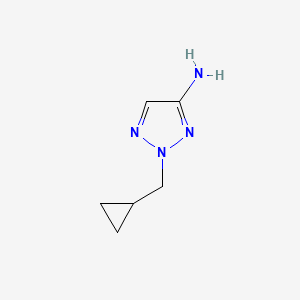

“3-Methoxy-4-[(2,4,6-trichlorobenzyl)oxy]benzaldehyde” is a chemical compound with the molecular formula C15H11Cl3O3 . It has an average mass of 345.605 Da and a monoisotopic mass of 343.977386 Da . This compound is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The InChI notation for this compound is 1S/C15H11Cl3O3/c1-20-13-5-2-9 (7-19)6-14 (13)21-8-10-11 (16)3-4-12 (17)15 (10)18/h2-7H,8H2,1H3 . This notation provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model for further analysis.Physical And Chemical Properties Analysis

This compound is a solid . Its empirical formula is C15H11Cl3O3, and it has a molecular weight of 345.61 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.Scientific Research Applications

Spectroscopic Studies and Structural Analysis

The compound 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde, a related compound, has been synthesized and characterized by various spectroscopic techniques, including MS, IR, 1H NMR, 13C NMR, 31P NMR, and UV-visible spectroscopy. X-ray analysis was used to determine its structure, indicating the potential of similar compounds for detailed spectroscopic studies and structural analysis (Özay, Yıldız, Ünver & Durlu, 2013).

Kinetics and Mechanism Studies in Oxidation Reactions

Research on the oxidation of various methoxy benzaldehydes, including 3-methoxy benzaldehyde, has been conducted to understand the kinetics and mechanism of these reactions. This study contributes to a deeper understanding of the oxidation processes involving similar benzaldehydes in different chemical environments (Malik, Asghar & Mansoor, 2016).

Oxidation Reactions with High Valent Compounds

The oxidation of methoxy substituted benzyl phenyl sulfides, including compounds similar to 3-methoxy-4-[(2,4,6-trichlorobenzyl)oxy]benzaldehyde, has been studied to distinguish between different types of oxidants. This research helps in understanding the reaction pathways and the products formed during the oxidation of such compounds (Lai, Lepage & Lee, 2002).

Nonlinear Optical Applications

The compound 3-methoxy 4-hydroxy benzaldehyde, closely related to 3-Methoxy-4-[(2,4,6-trichlorobenzyl)oxy]benzaldehyde, has been investigated for its potential in nonlinear optical applications. Studies on optical transmission, mechanical hardness, and laser damage of its crystals indicate the relevance of similar compounds in advanced optical technologies (Venkataramanan, Uchil & Bhat, 1994).

Safety and Hazards

properties

IUPAC Name |

3-methoxy-4-[(2,4,6-trichlorophenyl)methoxy]benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl3O3/c1-20-15-4-9(7-19)2-3-14(15)21-8-11-12(17)5-10(16)6-13(11)18/h2-7H,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMJJYTRBDXTJBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OCC2=C(C=C(C=C2Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[[(E)-2-Phenylethenyl]sulfonylamino]thiophene-3-carboxylic acid](/img/structure/B2408161.png)

![1-(benzo[d]isoxazol-3-yl)-N-(4-bromo-2-fluorophenyl)methanesulfonamide](/img/structure/B2408162.png)

![Ethyl 2-amino-1-[2-(furan-2-carbonyloxy)ethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B2408165.png)

![N-[[2-(2,2-Difluoroethyl)pyrazol-3-yl]methyl]prop-2-enamide](/img/structure/B2408166.png)

![2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2408173.png)

![6-(3-ethoxypropyl)-4-(4-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2408174.png)

![N-(3-chlorophenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2408175.png)